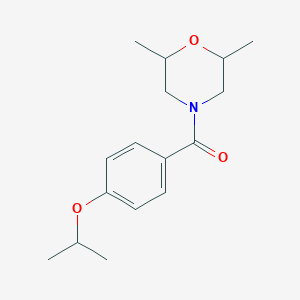![molecular formula C15H16BrN3O2 B5402239 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide](/img/structure/B5402239.png)
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide, also known as BRD3308, is a small molecule drug that has been developed for potential use in cancer treatment. This compound has shown promising results in preclinical studies and has attracted attention as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
The mechanism of action of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is not fully understood, but it is believed to act by inhibiting the activity of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression. By inhibiting BET proteins, 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide can alter the expression of genes that are involved in cancer cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been shown to have a number of biochemical and physiological effects. It can inhibit cancer cell growth and survival, induce apoptosis, and inhibit the expression of genes that are involved in cancer cell proliferation and survival. In addition, 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been found to have anti-inflammatory effects, and to inhibit the growth of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is its high potency and selectivity for BET proteins, which makes it a promising candidate for cancer treatment. However, one limitation of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the optimization of dosing regimens and treatment protocols for use in cancer patients. Additionally, further studies could be conducted to investigate the potential use of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy.
Métodos De Síntesis
The synthesis of 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide involves a multistep process starting from commercially available starting materials. The key step in the synthesis is the coupling of 4-bromoindole with proline to form the prolinamide intermediate, which is then acetylated to obtain the final product. The synthesis has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 1-[(4-bromo-1H-indol-1-yl)acetyl]prolinamide has shown activity against a variety of cancer types, including breast, lung, colon, and pancreatic cancer.
Propiedades
IUPAC Name |
1-[2-(4-bromoindol-1-yl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O2/c16-11-3-1-4-12-10(11)6-8-18(12)9-14(20)19-7-2-5-13(19)15(17)21/h1,3-4,6,8,13H,2,5,7,9H2,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSLQNBSPVBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN2C=CC3=C2C=CC=C3Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorophenyl)sulfonyl]-3-[2-(2-isopropyl-5-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5402161.png)

![1-(4-methylphenyl)-3-[(4-propoxyphenyl)amino]-2-buten-1-one](/img/structure/B5402171.png)
![6,7-dimethoxy-2-[(4-methyl-1H-indol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5402173.png)
![4-[(2-furylmethyl)thio]-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5402187.png)
![N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide](/img/structure/B5402188.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)


![2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5402210.png)
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5402214.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
